

# PT2399: A Technical Guide to Physicochemical Properties and Stability

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## Compound of Interest

Compound Name: PT2399

Cat. No.: B610324

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Disclaimer: The following document synthesizes publicly available data for **PT2399**, a potent and selective small-molecule antagonist of Hypoxia-Inducible Factor-2 $\alpha$  (HIF-2 $\alpha$ ). It should be noted that comprehensive physicochemical and stability data for investigational drug candidates are often proprietary. This guide provides available information and outlines standard methodologies for properties not publicly documented. The information herein pertains exclusively to the HIF-2 $\alpha$  antagonist and not the integrated circuit of the same name.

## Introduction

**PT2399** is a first-in-class, orally bioavailable antagonist of the HIF-2 $\alpha$  transcription factor.<sup>[1][2]</sup> It operates by selectively binding to the PAS B domain of the HIF-2 $\alpha$  subunit, thereby disrupting its crucial heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1 $\beta$ .<sup>[3]</sup> This inhibition prevents the transcription of HIF-2 $\alpha$  target genes implicated in tumorigenesis, such as those involved in angiogenesis, cell proliferation, and metabolism.<sup>[3][4]</sup> **PT2399** has shown significant antitumor activity in preclinical models of clear cell renal cell carcinoma (ccRCC), a cancer type frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor, leading to HIF-2 $\alpha$  accumulation.<sup>[5][6]</sup>

Understanding the physicochemical properties and stability of **PT2399** is critical for its development as a therapeutic agent, influencing formulation, manufacturing, storage, and bioavailability.

## Physicochemical Properties

The fundamental physicochemical properties of **PT2399** are summarized below. While key identifiers are available, experimental values for properties such as melting point and pKa are not widely published.

Table 1: Summary of **PT2399** Physicochemical Properties

Property	Value	Source
IUPAC Name	3-(((1S)-7-[(Difluoromethyl)sulfonyl]-2,2-difluoro-1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile	MedKoo Biosciences
CAS Number	1672662-14-4	[3][4]
Molecular Formula	C <sub>17</sub> H <sub>10</sub> F <sub>5</sub> NO <sub>4</sub> S	[3][4]
Molecular Weight	419.32 g/mol	[3][4]
Appearance	White to off-white solid	[3]
Melting Point	Data not publicly available	-
pKa	Data not publicly available	-

Table 2: **PT2399** Solubility Data

Solvent	Solubility	Notes	Source
DMSO	≥ 200 mg/mL (476.96 mM)	Hygroscopic DMSO can impact solubility; use of newly opened solvent is recommended.	[3]
262.5 mg/mL (626.01 mM)	Sonication is recommended for dissolution.	[7]	
In Vivo Formulation	5 mg/mL (11.92 mM)	Formulated in 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication is recommended.	[7]

## Stability Profile

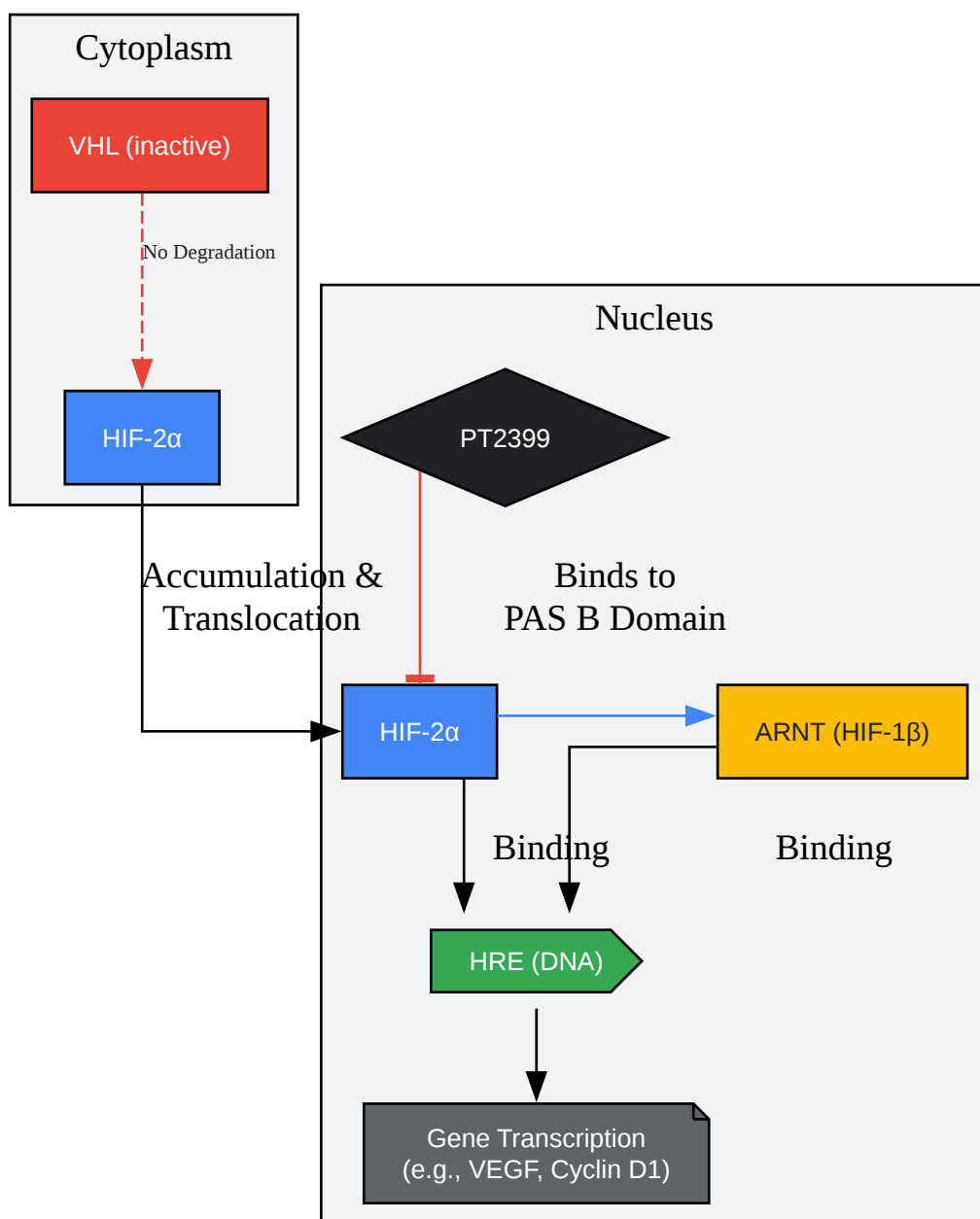
The stability of **PT2399** is crucial for ensuring its potency and safety over time. Publicly available data is limited to recommended storage conditions. Comprehensive forced degradation studies, which are essential for identifying potential degradation products and pathways, are not published.

Table 3: Recommended Storage and Stability

Form	Storage Temperature	Duration	Notes	Source
Solid Powder	-20°C	Up to 3 years	Store under nitrogen at a low temperature.	[7]
In Solvent (e.g., DMSO)	-80°C	Up to 1 year	-	[7]
-20°C	Up to 1 month	Stored under nitrogen.	[3]	
Shipping	Ambient Temperature	For a few weeks	Considered stable for ordinary shipping durations.	[4]

## Signaling Pathway and Mechanism of Action

**PT2399**'s mechanism of action is centered on the inhibition of the HIF-2 transcription factor complex. In VHL-deficient cells, HIF-2 $\alpha$  protein is stabilized and accumulates. It then translocates to the nucleus and dimerizes with ARNT. This HIF-2 $\alpha$ /ARNT complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving their transcription. **PT2399** binds to a pocket in the HIF-2 $\alpha$  PAS B domain, allosterically preventing the formation of the functional HIF-2 $\alpha$ /ARNT heterodimer, thus silencing the downstream oncogenic signaling.[8]



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Caption: Mechanism of action of **PT2399** in VHL-deficient cells.

## Experimental Protocols

Detailed experimental protocols for the characterization of **PT2399** are not publicly available. The following sections describe generalized, standard methodologies that are broadly

applicable to small-molecule drug candidates like **PT2399** for determining key physicochemical and stability parameters.

## Protocol: Determination of Melting Point

- Objective: To determine the temperature at which the solid-to-liquid phase transition occurs, an indicator of purity.
- Methodology:
  - Apparatus: Digital melting point apparatus with a capillary holder and calibrated thermometer.
  - Sample Preparation: A small quantity of dry **PT2399** powder is packed into a glass capillary tube to a height of 2-3 mm.
  - Measurement: The capillary is placed in the heating block of the apparatus.
  - The temperature is raised at a rapid rate (e.g., 10-20 °C/min) to approximate the melting range.
  - A second, slower measurement is performed with a fresh sample, with the temperature ramp rate reduced to 1-2 °C/min starting from approximately 20 °C below the estimated melting point.
  - The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.

## Protocol: Aqueous Solubility Determination (Shake-Flask Method)

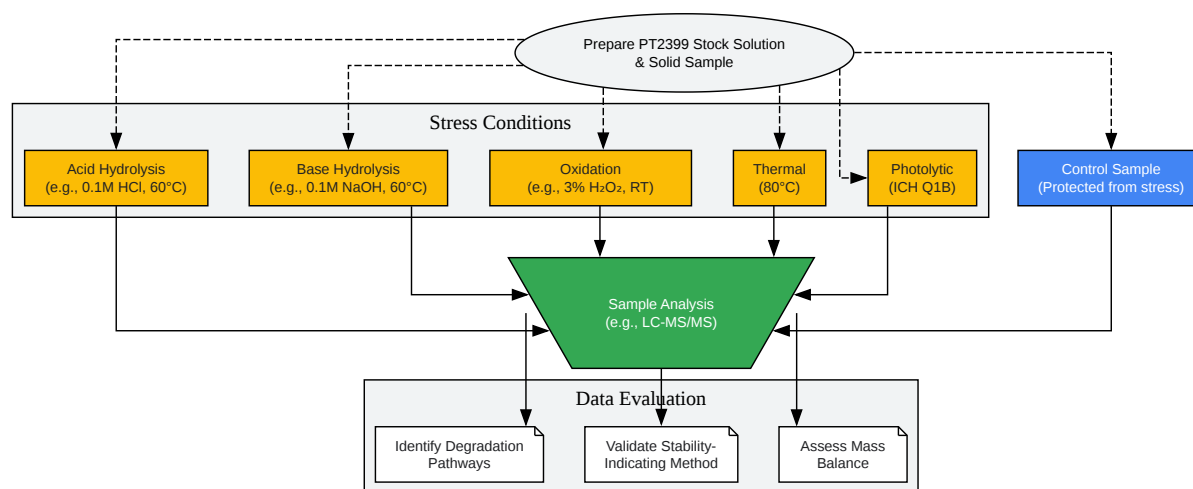
- Objective: To determine the equilibrium solubility of **PT2399** in aqueous media at a specific temperature.
- Methodology:
  - Materials: **PT2399** solid, phosphate-buffered saline (PBS, pH 7.4), orbital shaker with temperature control, centrifuge, HPLC system with UV detector.

- Procedure: a. An excess amount of **PT2399** solid is added to a known volume of PBS in a sealed glass vial. b. The suspension is agitated in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. c. After incubation, the samples are centrifuged at high speed (e.g., 14,000 rpm) to pellet the undissolved solid. d. An aliquot of the clear supernatant is carefully removed, filtered (e.g., through a 0.22 µm PVDF filter), and diluted with mobile phase. e. The concentration of **PT2399** in the diluted supernatant is quantified using a validated HPLC-UV method against a standard curve.
- Analysis: Solubility is reported in mg/mL or µM.

## Protocol: Forced Degradation and Stability-Indicating Method Development

- Objective: To identify potential degradation products and establish degradation pathways under various stress conditions, which is essential for developing a stability-indicating analytical method.[\[9\]](#)[\[10\]](#)
- Methodology:
  - Sample Preparation: Prepare solutions of **PT2399** (e.g., in acetonitrile/water) and expose them to a range of stress conditions in parallel with a control sample protected from stress.
  - Stress Conditions:[\[11\]](#)
    - Acid Hydrolysis: 0.1 M HCl at 60 °C for 2-8 hours.
    - Base Hydrolysis: 0.1 M NaOH at 60 °C for 2-8 hours.
    - Oxidation: 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.
    - Thermal Degradation: Solution and solid samples heated at 80 °C for 48 hours.
    - Photostability: Solution and solid samples exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

- Analysis: a. At specified time points, samples are withdrawn, neutralized if necessary, and diluted to a target concentration. b. All samples (stressed and control) are analyzed by a high-performance liquid chromatography (HPLC) system, typically with a photodiode array (PDA) detector and a mass spectrometer (MS). c. The chromatograms are evaluated for new peaks (degradation products) and a decrease in the main **PT2399** peak area. d. Mass balance is calculated to ensure that the decrease in the parent drug can be accounted for by the formation of degradants.[12]
- Method Validation: The analytical method is validated to demonstrate it is "stability-indicating" by showing that the peaks for the degradants are adequately resolved from the parent drug peak.



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Caption: A generalized workflow for a forced degradation study.



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